N-(3,5-dimethoxyphenyl)-2-[(1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-7-yl)sulfonyl]propanamide
Description
Molecular Formula: C₁₈H₁₉N₃O₇S₂ Average Mass: 453.484 g/mol Monoisotopic Mass: 453.066442 g/mol ChemSpider ID: 21095862 IUPAC Name: N-(3,5-Dimethoxyphenyl)-2-[(1,1-dioxido-4H-1,2,4-benzothiadiazin-7-yl)sulfonyl]propanamide
This compound features a propanamide backbone substituted with a 3,5-dimethoxyphenyl group and a sulfonated 1,2,4-benzothiadiazine moiety.
Properties
IUPAC Name |
N-(3,5-dimethoxyphenyl)-2-[(1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-7-yl)sulfonyl]propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O7S2/c1-11(18(22)21-12-6-13(27-2)8-14(7-12)28-3)29(23,24)15-4-5-16-17(9-15)30(25,26)20-10-19-16/h4-11H,1-3H3,(H,19,20)(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRUXUBBDSJDNQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC(=CC(=C1)OC)OC)S(=O)(=O)C2=CC3=C(C=C2)NC=NS3(=O)=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O7S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(3,5-dimethoxyphenyl)-2-[(1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-7-yl)sulfonyl]propanamide involves multiple steps, each requiring specific reaction conditions and reagents. The synthetic route typically begins with the preparation of the 3,5-dimethoxyphenyl precursor, followed by the introduction of the benzo[e][1,2,4]thiadiazine ring through a series of cyclization reactions. The final step involves the sulfonylation of the propanamide group, resulting in the formation of the target compound. Industrial production methods may involve optimizing these steps to achieve higher yields and purity, often through the use of advanced catalytic systems and reaction optimization techniques .
Chemical Reactions Analysis
N-(3,5-dimethoxyphenyl)-2-[(1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-7-yl)sulfonyl]propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonyl group, leading to the formation of thiols or sulfides.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used. Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions
Scientific Research Applications
N-(3,5-dimethoxyphenyl)-2-[(1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-7-yl)sulfonyl]propanamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for drug discovery and development.
Medicine: Researchers are exploring its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: The compound’s stability and reactivity make it useful in various industrial processes, including the development of new materials and catalysts
Mechanism of Action
The mechanism of action of N-(3,5-dimethoxyphenyl)-2-[(1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-7-yl)sulfonyl]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering specific biochemical pathways. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Sulfonamide-Containing Propanamides
Target Compound vs. N-Substituted 3-[(Oxadiazolyl)sulfanyl]propanamides
describes derivatives of 3-[(5-{1-[(4-chlorophenyl)sulfonyl]-3-piperidinyl}-1,3,4-oxadiazol-2-yl)sulfanyl]propanamide (7a–q). Key differences include:
- Core Structure : The target compound uses a benzothiadiazine-sulfonyl group, while derivatives employ oxadiazole-sulfanyl and piperidinyl substituents.
- Bioactivity : Oxadiazole derivatives are often explored for antimicrobial or enzyme inhibition, whereas benzothiadiazine sulfonamides may target neurological or metabolic pathways .
Table 1: Structural Comparison
Hydroxamic Acid Derivatives
highlights N-(4-chlorophenyl)-N-hydroxypropanamides (e.g., compounds 6–10), which share an amide backbone but incorporate hydroxamic acid (-N-OH) groups.
- Functional Groups: Hydroxamic acids are known for metal chelation (e.g., HDAC inhibition), contrasting with the sulfonyl and dimethoxy groups in the target compound.
- Antioxidant Activity : Compounds like N-(4-chlorophenyl)-3-cyclohexyl-N-hydroxypropanamide (10) exhibit radical scavenging properties, suggesting divergent applications compared to the target molecule .
Benzothiazole-Linked Propanamides
lists N-(benzothiazole-2-yl)propanamides (e.g., N-(6-ethoxybenzothiazole-2-yl)-2-(3-chlorophenyl)acetamide).
Dimethoxyphenyl-Substituted Analogs
includes N-[4-(hydroxycarbamoyl)phenyl]-3-(3-pyridyl)propanamides with 3,5-dimethoxyphenyl groups (e.g., compound 23D).
- Substituent Similarity : Both compounds feature 3,5-dimethoxyphenyl moieties, which may enhance blood-brain barrier penetration.
- Functional Divergence : Compound 23D includes a hydroxamic acid group, linking it to antitumor mechanisms (e.g., histone deacetylase inhibition), whereas the target compound’s sulfonyl group may favor protease or kinase targeting .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
